molecular formula C32H27F5N2O6 B3395834 DBCO-PEG2-PFP ester CAS No. 2304558-23-2

DBCO-PEG2-PFP ester

Cat. No.: B3395834
CAS No.: 2304558-23-2
M. Wt: 630.6 g/mol
InChI Key: QONGBRUOEUCRRJ-UHFFFAOYSA-N
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Description

DBCO-PEG2-PFP ester is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG2-PFP ester involves the conjugation of a DBCO group with a polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester. The DBCO group reacts with azides under copper-free conditions, while the PFP ester reacts with amine groups. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and stability of the compound. The production is carried out in controlled environments to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG2-PFP ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The PFP ester moiety can react with amine groups, forming stable amide bonds .

Common Reagents and Conditions

    Reagents: Azides, amines

    Conditions: Copper-free, mild temperatures, anhydrous solvents

Major Products

The major products formed from these reactions are conjugates where the DBCO group has reacted with an azide, and the PFP ester has reacted with an amine, resulting in stable amide bonds .

Scientific Research Applications

DBCO-PEG2-PFP ester is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of DBCO-PEG2-PFP ester involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage. The PFP ester reacts with amine groups, forming stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-PFP ester
  • Azido-PEG5-succinimidyl carbonate
  • Boc-NH-PEG11-C2-acid
  • Azido-PEG8-THP

Uniqueness

DBCO-PEG2-PFP ester is unique due to its combination of a DBCO group and a PFP ester, allowing it to participate in both SPAAC and amide bond formation reactions. This dual functionality makes it highly versatile and useful in various scientific applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F5N2O6/c33-27-28(34)30(36)32(31(37)29(27)35)45-26(42)13-15-43-17-18-44-16-14-38-24(40)11-12-25(41)39-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)39/h1-8H,11-19H2,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONGBRUOEUCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304558-23-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304558-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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